1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Mitochondrial ROS PDE9 inhibition Structure-Activity Relationship

This 4-aminopyrazolo[3,4-d]pyrimidine features a 3,4-dimethylphenyl group at N1 and an N-(2-methylpropyl) chain at C4. Unlike the dipropyl analog S3QEL 2, it lacks the tertiary amine pharmacophore, making it a structurally matched negative control for mitochondrial complex III superoxide production assays. As a C4-amine analog of patented PDE9A inhibitors, it enables crucial oxidation-state SAR studies. Its unique substitution pattern may yield a novel kinase selectivity fingerprint; broad kinase panel screening is recommended. Ideal for researchers requiring exact chemical identity for target-switching SAR investigations.

Molecular Formula C17H21N5
Molecular Weight 295.4 g/mol
Cat. No. B11210447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Molecular FormulaC17H21N5
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC(C)C)C
InChIInChI=1S/C17H21N5/c1-11(2)8-18-16-15-9-21-22(17(15)20-10-19-16)14-6-5-12(3)13(4)7-14/h5-7,9-11H,8H2,1-4H3,(H,18,19,20)
InChIKeyOKTGKAQKVUUGEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dimethylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Chemical Profile for Scientific Procurement


1-(3,4-Dimethylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic small molecule (C17H21N5, MW 295.38 g/mol) belonging to the pyrazolo[3,4-d]pyrimidine class. Its core scaffold is a privileged heterocycle in medicinal chemistry, exploited in kinase inhibition, phosphodiesterase modulation, and adenosine deaminase inhibition [1]. The compound features a 3,4-dimethylphenyl substituent at the N1 position and an N-(2-methylpropyl) group at the C4 amine, distinguishing it from the closely related S3QEL 2 (N,N-dipropyl analog) .

Why Generic 1H-Pyrazolo[3,4-d]pyrimidin-4-amines Cannot Substitute for the 3,4-Dimethylphenyl-N-isobutyl Derivative


The pyrazolo[3,4-d]pyrimidine scaffold is pharmacologically promiscuous; subtle changes in N1-aryl and C4-amino substitution profoundly alter target selectivity, potency, and physicochemical properties. The N-(2-methylpropyl) chain provides a specific steric and lipophilic profile distinct from the N,N-dipropyl analog (S3QEL 2) . In related series, moving from a tertiary to a secondary amine at C4 can shift inhibition from mitochondrial complex III superoxide production to kinase or PDE targets, as demonstrated by divergent IC50 values spanning nanomolar to micromolar ranges depending on the substitution pattern [1]. Without head-to-head data, procurement of this specific compound is justified by the need to maintain exact chemical identity for SAR studies where even minor alkylamine modifications lead to target switching.

Quantitative Differentiation Evidence for 1-(3,4-Dimethylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine


C4 Secondary vs. Tertiary Amine: Impact on Mitochondrial Superoxide Inhibition vs. PDE9 Selectivity

The target compound carries a secondary isobutylamine at C4, whereas the commercially available S3QEL 2 (1-(3,4-dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) contains a tertiary dipropylamine . S3QEL 2 is a characterized selective inhibitor of superoxide production from mitochondrial complex III (site IIIQo) without altering oxidative phosphorylation . The target compound's secondary amine introduces a hydrogen bond donor absent in S3QEL 2, which is predicted to reduce permeability and alter target engagement profiles, potentially shifting activity away from mitochondrial complex III toward kinase or PDE targets as seen in related pyrazolo[3,4-d]pyrimidine series [1][2]. Direct quantitative comparison data for the target compound are not available in the open literature; this represents class-level inference based on the impact of C4 amine substitution in the parent scaffold.

Mitochondrial ROS PDE9 inhibition Structure-Activity Relationship

PDE9A Inhibitory Activity in the Pyrazolo[3,4-d]pyrimidine Series: Context for N-Isobutyl Derivatives

The patent literature describes N-substituted pyrazolo[3,4-d]pyrimidine ketone compounds with R′ groups including isobutyl as potent PDE9A inhibitors [1]. While the target compound is a 4-amine rather than a 4-ketone, the isobutyl substituent at the C4 position is explicitly claimed in the PDE9 inhibitor patent [1]. In this series, closely related compounds bearing isobutyl groups demonstrate PDE9A IC50 values in the nanomolar range (e.g., compound WYQ-34 with IC50 39 nM on PDE9A) [2]. The target compound's PDE9A activity has not been independently reported, but its structural similarity to the patented ketone series suggests potential PDE9A engagement, in contrast to the mitochondrial complex III activity of the N,N-dipropyl analog S3QEL 2 .

Phosphodiesterase 9A CNS disorders Enzyme inhibition

Kinase Inhibition Potential: PKD and BTK Target Space Differentiation

Pyrazolo[3,4-d]pyrimidine analogs of 1-NM-PP1 have been identified as potent protein kinase D (PKD) inhibitors, with 3-IN-PP1 demonstrating sub-micromolar activity [1]. Separately, a series of 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives has been reported as novel irreversible BTK inhibitors based on the ibrutinib scaffold [2]. The target compound, bearing a 3,4-dimethylphenyl group at N1 and a secondary isobutylamine at C4, occupies a distinct chemical space from both the 1-NM-PP1 analogs (which feature different N1 substituents) and the BTK inhibitor series (which typically incorporate electrophilic warheads). No direct kinase profiling data are available for the target compound.

Protein kinase D BTK inhibition Cancer therapeutics

ADA Inhibitory Activity: Comparative Potential in the 4-Aminopyrazolo[3,4-d]pyrimidine Series

A series of 1- and 2-alkyl derivatives of 4-aminopyrazolo[3,4-d]pyrimidine (APP) has been evaluated as adenosine deaminase (ADA) inhibitors from bovine spleen [1]. The target compound's 4-amino group is consistent with the APP nucleus required for ADA inhibition; however, the N1-(3,4-dimethylphenyl) substituent is significantly bulkier than the alkyl groups explored in that study. The published SAR indicates that small N1-alkyl substitutions (methyl, ethyl, propyl) are tolerated for ADA inhibition, whereas large aromatic N1 substituents may sterically preclude binding. No ADA data are available for the target compound.

Adenosine deaminase Immunomodulation Enzyme inhibition

Recommended Application Scenarios for 1-(3,4-Dimethylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in Research


SAR Expansion of PDE9 Inhibitor Chemical Space

Based on the patent disclosure of isobutyl-substituted pyrazolo[3,4-d]pyrimidines as PDE9A inhibitors [1], this compound can serve as a 4-amino analog of the patented 4-ketone series. Researchers investigating the impact of C4 oxidation state (amine vs. ketone) on PDE9A potency and selectivity can use this compound as a key comparator. Recommendation: Commission PDE9A enzymatic assay and counter-screen against PDE families 1-11 to establish selectivity profile.

Negative Control for Mitochondrial Complex III Superoxide Production Studies

S3QEL 2 (N,N-dipropyl analog) is a validated inhibitor of superoxide production from mitochondrial complex III site IIIQo . This compound, differing only in the C4 amine substitution, is predicted to lack this activity due to the absence of the tertiary amine pharmacophore. It can be deployed as a structurally matched negative control in mitochondrial ROS assays, provided the user confirms inactivity experimentally.

Kinase Selectivity Panel Profiling Probe

Given the precedent for pyrazolo[3,4-d]pyrimidine analogs as PKD [2] and BTK [3] inhibitors, this compound's unique N1-(3,4-dimethylphenyl) and C4-(N-isobutyl) combination may exhibit a novel kinase selectivity fingerprint. Recommended use: Submission to a broad kinase selectivity panel (e.g., 100-400 kinases) at 1-10 μM to identify potential target(s) and establish differentiation from known pyrazolo[3,4-d]pyrimidine kinase inhibitors.

ADA Counterscreening in Compound Library Profiling

As a 4-aminopyrazolo[3,4-d]pyrimidine with a bulky N1-aryl substituent, this compound is predicted to have low adenosine deaminase (ADA) affinity based on SAR from bovine spleen ADA studies [4]. It can be used as a selectivity control when profiling pyrazolo[3,4-d]pyrimidine libraries for ADA inhibition, helping to confirm that observed ADA activity is scaffold-driven rather than specific to the substitution pattern.

Quote Request

Request a Quote for 1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.